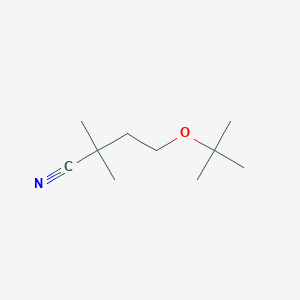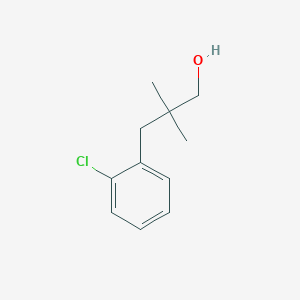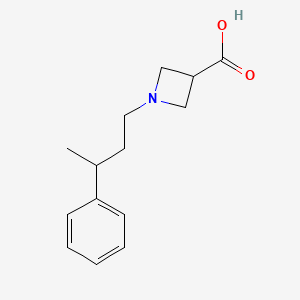
1-ベンジル-3-(2-チエニル)ピペラジン
概要
説明
“1-Benzyl-3-(2-thienyl)piperazine” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of piperazine, a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of piperazine derivatives, including “1-Benzyl-3-(2-thienyl)piperazine”, often involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-3-(2-thienyl)piperazine” is characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The molecular formula is C17H20N2 .
Chemical Reactions Analysis
Piperazine derivatives, including “1-Benzyl-3-(2-thienyl)piperazine”, can undergo various chemical reactions. For instance, they can participate in cyclization reactions with sulfonium salts . They can also undergo aza-Michael addition reactions .
科学的研究の応用
神経科学
1-ベンジル-3-(2-チエニル)ピペラジンは、興奮作用と快楽作用を有するベンジルピペラジン (BZP) と構造的に類似していることから、神経科学分野で研究されています . 神経伝達物質系への潜在的な影響により、神経経路と疾患の研究対象となる化合物です。
薬理学
薬理学研究では、1-ベンジル-3-(2-チエニル)ピペラジンなどのピペラジン誘導体が、その治療の可能性について研究されています。 例えば、ピペラジン誘導体のアンタゴニストは、良性前立腺肥大症においてアポトーシスを誘導することが示されており、前立腺疾患の治療における役割が示唆されています .
生化学
この化合物の生化学における役割は、特に酵素阻害と受容体相互作用の研究において重要です。 ピペラジンコアは、生物学的標的に作用するように設計された分子における共通のモイエティです .
医薬品化学
1-ベンジル-3-(2-チエニル)ピペラジンは、新規治療薬の開発における医薬品化学において重要です。 ピペラジンは、創薬における3番目に多い窒素複素環であり、多様な薬理作用を持つ薬剤の開発における重要性を示しています .
材料科学
この特定の化合物に関する材料科学における直接的な応用は広く文書化されていませんが、ピペラジン構造は、その汎用性と反応性のために、ポリマーやその他の材料の合成における重要な構成要素です .
分析化学
1-ベンジル-3-(2-チエニル)ピペラジンなどの化合物は、分析化学において、様々な物質の検出と定量のための新しい方法を開発するための標準物質または試薬として使用できます .
作用機序
Target of Action
1-Benzyl-3-(2-thienyl)piperazine is a derivative of Benzylpiperazine . Benzylpiperazine has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA .
Mode of Action
1-Benzyl-3-(2-thienyl)piperazine, like Benzylpiperazine, likely interacts with its targets, the serotonergic and dopaminergic receptor systems, in a manner similar to MDMA . It has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation .
Biochemical Pathways
Given its similarity to benzylpiperazine, it is likely that it affects the serotonergic and dopaminergic pathways .
Pharmacokinetics
Benzylpiperazine is known to be metabolized in the liver and excreted renally . The bioavailability of Benzylpiperazine is unknown .
Result of Action
Benzylpiperazine is known to have euphoriant and stimulant properties . Several studies conducted between 2000 and 2011 found that the effects of Benzylpiperazine are similar to amphetamine, although Benzylpiperazine’s dosage is roughly 10 times higher by weight .
Action Environment
It is known that benzylpiperazine is often used as a recreational drug , suggesting that its effects may be influenced by the user’s environment and state of mind.
実験室実験の利点と制限
The advantages of using 1-Benzyl-3-(2-thienyl)piperazine in laboratory experiments include its availability, low cost, and ease of synthesis. However, there are some limitations to its use, such as its relatively low solubility in water and its potential to cause skin irritation.
将来の方向性
There are several potential future directions for the use of 1-Benzyl-3-(2-thienyl)piperazine in scientific research. One potential application is in the development of new drugs to treat various diseases, such as cancer. Another potential application is in the development of new materials for use in medical devices and diagnostics. Additionally, 1-Benzyl-3-(2-thienyl)piperazine could be used to develop new compounds for use in biotechnology and nanotechnology. Finally, 1-Benzyl-3-(2-thienyl)piperazine could be used to develop new compounds for use in bioremediation and environmental protection.
生化学分析
Biochemical Properties
1-Benzyl-3-(2-thienyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .
Cellular Effects
1-Benzyl-3-(2-thienyl)piperazine affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, studies have indicated that 1-Benzyl-3-(2-thienyl)piperazine can affect the expression of genes involved in the cell cycle, leading to changes in cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1-Benzyl-3-(2-thienyl)piperazine involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. Additionally, it has been found to induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to downstream effects on various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-3-(2-thienyl)piperazine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Benzyl-3-(2-thienyl)piperazine can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 1-Benzyl-3-(2-thienyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function or reduced anxiety. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-Benzyl-3-(2-thienyl)piperazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. Understanding these pathways is essential for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of 1-Benzyl-3-(2-thienyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues .
Subcellular Localization
1-Benzyl-3-(2-thienyl)piperazine exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and its overall efficacy in biochemical reactions .
特性
IUPAC Name |
1-benzyl-3-thiophen-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-2-5-13(6-3-1)11-17-9-8-16-14(12-17)15-7-4-10-18-15/h1-7,10,14,16H,8-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZZPAYGUJCNOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CS2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B1490586.png)
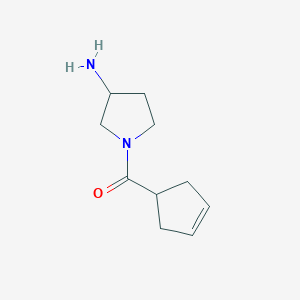
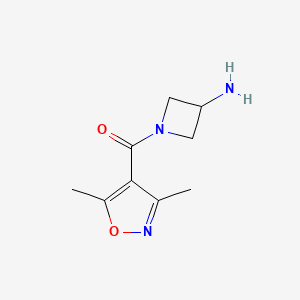

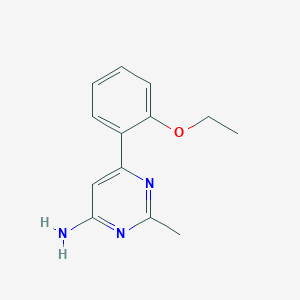

![Benzyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1490595.png)
![1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B1490597.png)
![1-{[(4-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1490599.png)

